N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide
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Overview
Description
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a complex organic compound distinguished by its intricate structure and potent bioactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide typically involves a multi-step organic synthesis process. Key intermediates and reagents are synthesized via complex organic reactions, including:
Pyrimidine ring construction through cyclization reactions.
Formation of the sulfonamide group through sulfonation reactions.
Acenaphthylene framework formation via Diels-Alder reactions.
Optimal reaction conditions such as temperature, solvents, and catalysts are meticulously controlled to ensure high yields and purity.
Industrial Production Methods
Scaling up the synthesis to an industrial level requires adaptation of the laboratory methods to larger reactors and more efficient purification techniques. This may involve continuous flow synthesis, which improves reaction efficiency and safety. Additionally, process optimization ensures cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine and phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) in dichloromethane.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides in the presence of base catalysts.
Major Products Formed
Oxidation: Formation of N-oxides and hydroxylated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is utilized as a ligand in coordination chemistry for the synthesis of metal complexes with potential catalytic applications.
Biology
In biological studies, it serves as a molecular probe to investigate enzyme mechanisms and as a building block for drug discovery.
Medicine
Preclinical studies suggest its potential as an anti-cancer agent due to its ability to inhibit specific protein kinases involved in cell proliferation.
Industry
In the industrial sector, it finds applications in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, including enzymes and receptors. Its mechanism involves binding to active sites, inhibiting enzyme activity, or modulating receptor functions. Key pathways include the inhibition of protein kinase activity, which plays a crucial role in cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(diethylamino)pyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide
N-(4-{[4-(dimethylamino)pyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide
Uniqueness
Compared to similar compounds, N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide stands out due to the presence of the 6-methyl group on the pyrimidine ring, which enhances its binding affinity and specificity towards certain biological targets. This structural modification also influences its physicochemical properties, making it a more potent and selective compound for various applications.
This detailed exploration highlights the multifaceted nature of this compound, emphasizing its synthetic complexity, chemical reactivity, and broad spectrum of applications across scientific fields.
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2S/c1-4-32(5-2)25-17-18(3)28-27(30-25)29-21-11-13-22(14-12-21)31-35(33,34)24-16-10-20-8-6-7-19-9-15-23(24)26(19)20/h6-8,10-14,16-17,31H,4-5,9,15H2,1-3H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXDOPAPHYMEFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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